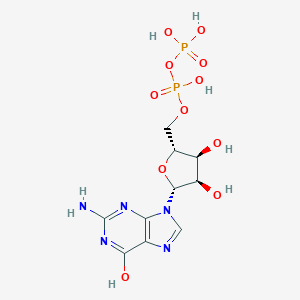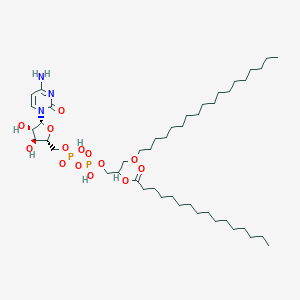![molecular formula C7H6N2S B009364 6-Methylthieno[2,3-d]pyrimidine CAS No. 106691-22-9](/img/structure/B9364.png)
6-Methylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thieno[2,3-d]pyrimidine and has a methyl group attached to the sixth position of the thieno ring. The unique chemical structure of 6-Methylthieno[2,3-d]pyrimidine makes it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 6-Methylthieno[2,3-d]pyrimidine is not fully understood. However, studies have shown that this compound exhibits inhibitory activity against certain enzymes, including tyrosine kinases and cyclin-dependent kinases. These enzymes play a critical role in various cellular processes, including cell growth and proliferation. Inhibition of these enzymes by 6-Methylthieno[2,3-d]pyrimidine may lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against cancer cell lines. Additionally, studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methylthieno[2,3-d]pyrimidine is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of new drugs. Additionally, the synthesis of 6-Methylthieno[2,3-d]pyrimidine is relatively simple and can be achieved through several methods.
However, there are also limitations associated with the use of 6-Methylthieno[2,3-d]pyrimidine in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity against certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 6-Methylthieno[2,3-d]pyrimidine. One potential direction is the development of new drugs based on this compound. Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new cancer drugs.
Another potential direction is the investigation of the anti-inflammatory properties of 6-Methylthieno[2,3-d]pyrimidine. Studies have shown that this compound exhibits anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 6-Methylthieno[2,3-d]pyrimidine is a promising compound for scientific research. Its unique chemical structure and potent inhibitory activity against certain enzymes make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
6-Methylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
106691-22-9 |
|---|---|
Molekularformel |
C7H6N2S |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
6-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3 |
InChI-Schlüssel |
YRKLSHRTNVQVIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CN=CN=C2S1 |
Kanonische SMILES |
CC1=CC2=CN=CN=C2S1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

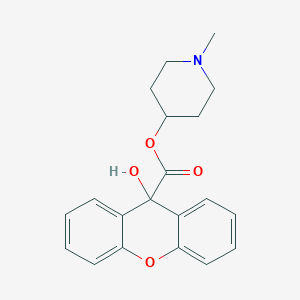
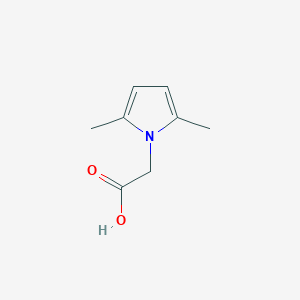
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
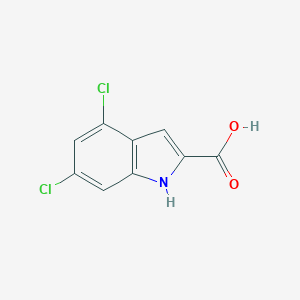
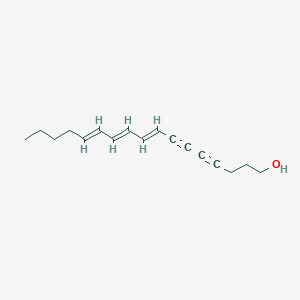
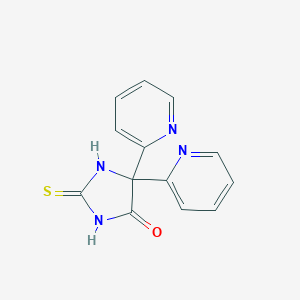
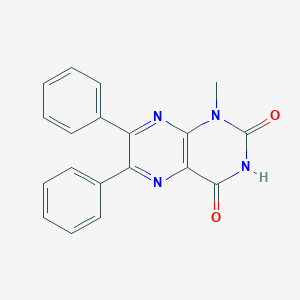
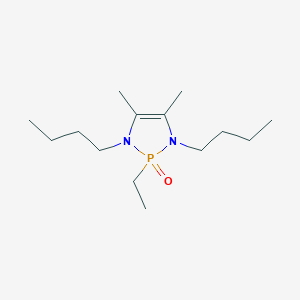
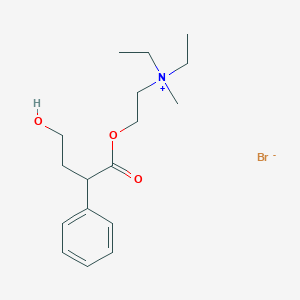
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

